An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N,N-diethylacetamide
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N,N-diethylacetamide
This guide provides a comprehensive technical overview of 2-Bromo-N,N-diethylacetamide, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles and safety protocols.
Introduction and Core Properties
2-Bromo-N,N-diethylacetamide (CAS No. 2430-01-5) is a halogenated amide that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a reactive carbon-bromine bond and a stable tertiary amide. The bromine atom acts as an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity makes it a preferred reagent for introducing the N,N-diethylacetamido moiety into a wide range of molecular scaffolds.
Below is a diagram illustrating the chemical structure.
Caption: 2D structure of 2-Bromo-N,N-diethylacetamide.
The physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2430-01-5 | [1][2] |
| Molecular Formula | C₆H₁₂BrNO | [2][3][4] |
| Molecular Weight | 194.07 g/mol | [2][4] |
| IUPAC Name | 2-bromo-N,N-diethylacetamide | [2] |
| SMILES | CCN(CC)C(=O)CBr | [2] |
| InChIKey | LHNPENNQGSGOTO-UHFFFAOYSA-N | [2][3][4] |
| Appearance | Solid / Clear Liquid | [1][4] |
| Purity | ≥95.0% (typical) | [4] |
Synthesis and Purification
The most direct and common method for synthesizing 2-Bromo-N,N-diethylacetamide is through the nucleophilic acyl substitution reaction between a bromoacetyl halide and diethylamine.[5] Bromoacetyl bromide or chloride is typically used as the acylating agent.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of 2-Bromo-N,N-diethylacetamide.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative laboratory-scale synthesis.
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Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
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Initial Charge: Dissolve diethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Cooling: Cool the solution to 0°C using an ice bath. The use of low temperature is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Addition of Acylating Agent: Add a solution of bromoacetyl bromide or bromoacetyl chloride (1.05 equivalents) in the same solvent dropwise via the dropping funnel over 30-60 minutes. The base is essential to neutralize the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.[5]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-Bromo-N,N-diethylacetamide.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-N,N-diethylacetamide is dominated by its function as an alkylating agent. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of both the bromine and the adjacent carbonyl group. This makes it a soft electrophile, readily participating in S_N2 reactions with a variety of soft and hard nucleophiles.
Caption: S_N2 reactivity of 2-Bromo-N,N-diethylacetamide with a generic nucleophile.
Common Nucleophilic Partners:
-
Amines (Primary/Secondary): Forms glycine amide derivatives.
-
Thiols: Yields thioether compounds. This reaction is particularly efficient due to the soft nature of sulfur nucleophiles.
-
Carboxylates: Produces ester derivatives.
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Alcohols/Phenols: Forms ethers, often requiring a strong base (e.g., NaH) to first generate the more potent alkoxide/phenoxide nucleophile.
This versatile reactivity makes the compound a key intermediate for building complex molecules, particularly in the pharmaceutical industry where the acetamide linkage is a common structural motif.
Applications in Research and Drug Development
While direct therapeutic applications are not widely documented, 2-Bromo-N,N-diethylacetamide is a valuable tool for medicinal chemists and researchers.
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Synthetic Intermediate: Its primary role is as a precursor for synthesizing more complex molecules. It allows for the controlled, two-carbon extension of a molecule with a terminal N,N-diethylamide group.[6]
-
Derivatization Agent: Similar to its dimethyl analog, it can be used as a derivatizing agent to improve the analytical properties of molecules (e.g., for LC-MS analysis), particularly for compounds containing thiol groups.[7]
-
Probing Biological Systems: As an alkylating agent, it can be used to covalently modify nucleophilic residues (like cysteine or histidine) in proteins, serving as a chemical probe to study protein function.
-
Potential in Epigenetics: The structurally related solvent N,N-Dimethylacetamide (DMA) has been identified as a ligand for bromodomains, which are epigenetic reader proteins involved in transcriptional regulation.[8] This discovery suggests that derivatives like 2-Bromo-N,N-diethylacetamide could be explored as starting points for developing more potent and specific bromodomain inhibitors for conditions like osteoporosis or cancer.[8]
Spectroscopic Characterization
Authenticating the structure and purity of 2-Bromo-N,N-diethylacetamide is achieved using standard spectroscopic techniques. The following table outlines the predicted data based on its chemical structure.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~3.9-4.1 ppm (s, 2H, -CH₂ Br)δ ~3.3-3.5 ppm (q, 4H, -N(CH₂ CH₃)₂)δ ~1.1-1.3 ppm (t, 6H, -N(CH₂CH₃ )₂) | The singlet corresponds to the methylene protons adjacent to the electronegative bromine. The ethyl groups show a characteristic quartet and triplet pattern due to spin-spin coupling. |
| ¹³C NMR | δ ~165-170 ppm (C =O)δ ~40-45 ppm (-N(C H₂)₂)δ ~25-30 ppm (-C H₂Br)δ ~12-15 ppm (-C H₃) | The carbonyl carbon is the most deshielded. The carbon attached to bromine is significantly upfield from the carbonyl but downfield from the other aliphatic carbons. |
| IR Spectroscopy | ~1640-1680 cm⁻¹ (strong, sharp)~2850-3000 cm⁻¹ (medium)~600-700 cm⁻¹ (medium) | A strong absorption for the C=O stretch of the tertiary amide is expected. C-H stretching from the ethyl groups will also be present. The C-Br stretch appears in the fingerprint region.[9] |
| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ peaks of nearly equal intensity at m/z 193 and 195. | This characteristic isotopic pattern is the definitive signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragments would include loss of Br (m/z 114) and cleavage of the ethyl groups. |
Safety and Handling
2-Bromo-N,N-diethylacetamide is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[2]
| Hazard Category | GHS Hazard Statement | Precautionary Measures (Examples) |
| Acute Toxicity | H301: Toxic if swallowedH302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
(Data sourced from PubChem and aggregated GHS information)[2][10]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
References
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PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-n,n-diethylacetamide (C6H12BrNO). Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Ghayor, C., Gjoksi, B., Dong, J., Siegenthaler, B., Caflisch, A., & Weber, F. E. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Scientific Reports, 7(1), 42163. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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